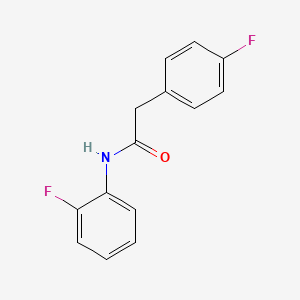

![molecular formula C14H21N3O4S B5568995 N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, starting with the reaction of key precursor molecules in the presence of catalysts or activating agents. For example, the synthesis of related compounds might involve stirring a precursor with an amine in a solvent, followed by the addition of a dehydrating agent or a catalyst to facilitate the reaction (G. Sharma et al., 2018; M. Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide is often elucidated using techniques such as X-ray crystallography, NMR, and mass spectrometry. These studies can reveal the orthorhombic crystal systems, space groups, and intermolecular hydrogen bonds, providing insights into the compound's structural characteristics (G. Sharma et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures to N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide can include interactions with various reagents, leading to the formation of new derivatives with diverse functional groups. These reactions can be influenced by factors such as the presence of catalysts, reaction temperature, and the nature of the substituents (L. Muruganandam & K. Krishnakumar, 2012).

Scientific Research Applications

Synthetic and Pharmacological Studies

N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide derivatives have been explored for their synthetic versatility and potential pharmacological benefits. A notable study focused on synthesizing new analogs of paracetamol with substitutions in the phenyl moiety and sulfonamide, modified by inserting morpholine. These derivatives exhibited higher analgesic and anti-inflammatory effects compared to acetaminophen alone, suggesting their potential as superior anti-nociceptive and anti-inflammatory drugs (Ahmadi et al., 2014).

Antimicrobial Properties

Research on sulfonamide derivatives, including those with morpholine groups, has indicated significant antimicrobial properties. One study evaluated the antimicrobial and modulating activity of 4-(Phenylsulfonyl) morpholine against various standard and multi-resistant strains of bacteria and fungi. Despite high minimum inhibitory concentrations (MICs), the compound showed potential in combination with other antibiotics to reduce MIC values against certain pathogens, hinting at its role in combating multidrug-resistant strains (Oliveira et al., 2015).

Antifungal and Anticancer Activities

The antifungal activities of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been studied, showing promising results against Candida species and broad-spectrum activity against other fungi such as Aspergillus species, molds, and dermatophytes. This research highlights the potential of these compounds in developing new antifungal therapies (Bardiot et al., 2015). Additionally, novel sulfonamide derivatives, including those with morpholinophenyl moieties, have been synthesized and screened for their cytotoxic activities against cancer cell lines, showing potential as anticancer agents (Ghorab et al., 2015).

Chemical Synthesis and Molecular Docking

Compounds like N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized, with molecular docking analysis confirming their potential as anticancer drugs. This underscores the versatility of acetamide derivatives in synthesizing compounds with significant biological activities (Sharma et al., 2018).

properties

IUPAC Name |

N-[4-(2-morpholin-4-ylethylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O4S/c1-12(18)16-13-2-4-14(5-3-13)22(19,20)15-6-7-17-8-10-21-11-9-17/h2-5,15H,6-11H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDMONYKERYXRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

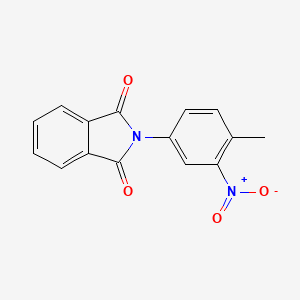

![ethyl 2-[(4-bromobenzoyl)amino]benzoate](/img/structure/B5568920.png)

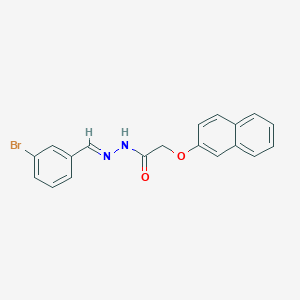

![1-[(dimethylamino)sulfonyl]-N-[2-methyl-3-(1-naphthyl)propyl]-3-piperidinecarboxamide](/img/structure/B5568923.png)

![cyclohexyl 4-[(cyclohexylcarbonyl)amino]benzoate](/img/structure/B5568936.png)

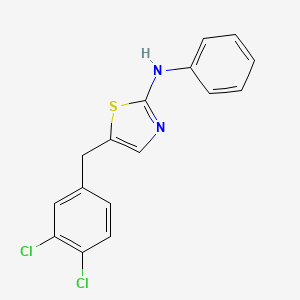

![N-(2-hydroxyphenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5568957.png)

![2-methoxy-N-phenyl-5-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B5568960.png)

![2-[(2-fluorobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5568970.png)

![N'-{1-[(4-chlorophenyl)acetyl]azepan-3-yl}-N,N-dimethylsulfamide](/img/structure/B5568977.png)

![2-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5568981.png)

![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)

![N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569010.png)